molecular formula C9H10FN B8818798 4-Fluoro-2-methylindoline CAS No. 1383976-62-2

4-Fluoro-2-methylindoline

Cat. No.: B8818798
CAS No.: 1383976-62-2
M. Wt: 151.18 g/mol
InChI Key: BIFQPJOXNSHTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-methylindoline is a fluorinated indoline derivative featuring a fluorine atom at the 4-position and a methyl group at the 2-position of the indoline scaffold. Indoline derivatives are saturated heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The fluorine substitution enhances lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFQPJOXNSHTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds:

(Z)-3-(p-Tolylimino)indolin-2-one (2b) Synthesis: Reacted from p-toluidine and indoline-2,3-dione (90% yield) . Properties: Melting point 144–146°C; IR confirms C=N bond (1605 cm⁻¹).

(Z)-4-(((4-Fluorophenyl)imino)methyl)benzaldehyde (2c) Synthesis: Derived from 4-fluoroaniline and terephthalaldehyde (86.12% yield) . Properties: Melting point 178–181°C; fluorine enhances electronic effects for Schiff base formation.

4-Fluoro-2-(indolin-1-ylmethyl)aniline Structure: Combines indoline with a fluorinated aniline moiety. Applications: Potential intermediate for bioactive molecules due to dual aromatic and amine functionalities .

4-Fluoro-7-methyl-2-(pyridin-3-yl)indoline

  • Structure : Pyridine-substituted indoline with fluorine and methyl groups.
  • Molecular Formula : C₁₄H₁₃FN₂; molar mass 228.26 g/mol .

Physicochemical Properties

Table 1: Comparative Data for Indoline/Indole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features References
This compound (hypothetical) C₉H₁₀FN 151.19 N/A Fluorine enhances stability; methyl aids steric effects Inferred
(Z)-3-(p-Tolylimino)indolin-2-one (2b) C₁₅H₁₂N₂O 236.27 144–146 High yield (90%); C=N bond
4-Fluoro-2-(pyridin-3-yl)indoline C₁₄H₁₃FN₂ 228.26 N/A Pyridine enhances π-π interactions
4-Fluoro-2-iodoaniline C₆H₅FIN 237.02 N/A Dual halogenation for cross-coupling
4-Fluoro-1-indanone C₉H₇FO 150.15 N/A Ketone functionality for redox reactions

Pharmacological and ADME Profiles

While direct data for this compound are unavailable, Swiss ADME predictions for similar fluorinated indoles suggest:

  • Moderate lipophilicity (LogP ~2.5–3.0), favoring blood-brain barrier penetration.
  • Moderate metabolic stability due to fluorine’s resistance to oxidative degradation .

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